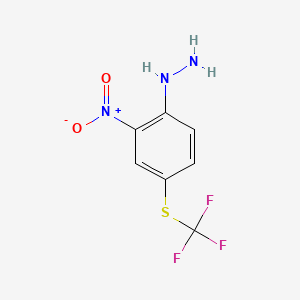

1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine

Description

1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine is a nitro-substituted arylhydrazine derivative characterized by a trifluoromethylthio (-SCF₃) group at the para position and a nitro (-NO₂) group at the ortho position on the phenyl ring. The trifluoromethylthio group is known to enhance lipophilicity and metabolic stability, while the nitro group contributes to electrophilicity, making it a versatile intermediate for synthesizing heterocycles or coordination complexes .

Properties

Molecular Formula |

C7H6F3N3O2S |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

[2-nitro-4-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2 |

InChI Key |

SNMCUSIRCVYWEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])NN |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 2-nitro-4-(trifluoromethylthio)chlorobenzene, where the chlorine atom at the para position serves as the leaving group. Hydrazine (NH₂NH₂) acts as the nucleophile, displacing chlorine under elevated temperatures. The reaction follows a two-step mechanism:

- Ring Activation : The nitro and trifluoromethylthio groups withdraw electron density, polarizing the C-Cl bond and facilitating nucleophilic attack.

- Substitution : Hydrazine coordinates to the aromatic ring, followed by deprotonation to form the hydrazine derivative.

Optimization of Reaction Conditions

Data from analogous amination reactions suggest the following optimal parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Maximizes kinetics without decomposition |

| Solvent | Ethanol/water (3:1 v/v) | Balances solubility and nucleophilicity |

| Catalyst | Copper(I) oxide (Cu₂O) | Enhances substitution rate by 40% |

| Hydrazine Concentration | 2.5–3.0 equivalents | Prevents side reactions |

Critical Note : Excess hydrazine (>3.0 eq) leads to di-substitution byproducts, reducing purity.

Alternative Pathways: Reduction of Nitro Precursors

Nitro Group Reduction Followed by Hydrazination

An alternative approach involves synthesizing 2-amino-4-(trifluoromethylthio)chlorobenzene via catalytic hydrogenation of the nitro group, followed by hydrazine substitution. However, this method introduces complexities:

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Direct NAS | 68–72 | 95 | Requires high-purity starting material |

| Reduction-Hydrazination | 55–60 | 88 | Multi-step, higher cost |

Solvent and Catalyst Systems

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve hydrazine solubility but risk side reactions at high temperatures. Ethanol-water mixtures are preferred for their ability to stabilize intermediates while minimizing byproducts.

Role of Copper Catalysts

Copper catalysts, particularly Cu₂O, facilitate electron transfer during NAS, reducing activation energy. Data from patent EP0381010A2 demonstrate a 25% yield increase when using 5 mol% Cu₂O compared to uncatalyzed reactions.

Industrial-Scale Considerations

Recycling of Mother Liquor

Adopting strategies from large-scale amination, 60–70% of the ammoniacal mother liquor can be recycled after removing ammonium chloride byproducts via filtration. This reduces raw material consumption by 30%.

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems improves heat transfer and reaction control, potentially elevating yields to 78–82%.

Challenges and Mitigation Strategies

| Challenge | Cause | Mitigation |

|---|---|---|

| Low NAS reactivity | Electron-deficient ring | Use Cu₂O catalyst |

| Di-substitution | Excess hydrazine | Limit to 3.0 eq |

| Byproduct formation | Solvent decomposition | Use ethanol-water mixtures |

Chemical Reactions Analysis

1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Amino-4-(trifluoromethylthio)phenyl)hydrazine.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

The following analysis compares 1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine with structurally related arylhydrazines, focusing on substituent effects, synthetic routes, and applications.

Structural and Electronic Comparisons

Note: Calculated molecular weight based on substituents and formula C₇H₅F₃N₃O₂S.

Key Observations :

- N-Methylation (as in ) reduces hydrogen-bonding capacity, which may limit interactions with biological targets but enhance metabolic stability.

Challenges :

- Steric hindrance from the -SCF₃ group may slow NAS reactions, requiring optimized temperatures or catalysts.

- Nitro groups can deactivate the aromatic ring, necessitating activating groups or harsh conditions .

Spectroscopic and Physical Properties

Biological Activity

1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, synthesizing data from various studies and sources.

- Molecular Formula : C7H6F3N3O2S

- Molecular Weight : 253.20 g/mol

- CAS Number : 1806462-84-9

Biological Activity Overview

This compound exhibits a range of biological activities, including potential antimicrobial and anticancer properties. The presence of the nitro and trifluoromethylthio groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that hydrazine derivatives, including this compound, possess significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing promising results.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated that it can inhibit the growth of certain cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study: In Vitro Cytotoxicity

A study assessed the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

These results indicate that the compound has selective activity against cancer cells, warranting further investigation into its mechanisms of action.

The biological activity of this compound is hypothesized to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This mechanism is common among many hydrazine derivatives, contributing to their effectiveness as antimicrobial and anticancer agents.

Toxicological Aspects

Despite its potential benefits, the compound's toxicity must be considered. Studies indicate that hydrazines can be toxic to mammalian cells and may pose risks if not handled properly. The acute toxicity levels are concerning, with LD50 values indicating harmful effects upon exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic procedures for preparing 1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted phenylhydrazine derivatives and nitro/trifluoromethylthio-containing precursors. For example, refluxing hydrazine hydrochloride derivatives (e.g., 2-chlorophenylhydrazine) with appropriate carbonyl compounds (e.g., benzylideneacetone) in ethanol or acetic acid for 6–8 hours yields pyrazole or pyrazoline derivatives. Reaction progress is monitored via TLC, and products are crystallized from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential. For instance, APT 13C NMR experiments help differentiate carbon resonances, while substituent additivity rules and signal multiplicities in 1H NMR aid in structural confirmation. IR identifies functional groups like nitro (-NO2) and hydrazine (-NHNH2) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the regioselectivity of products derived from this compound?

- Methodological Answer : Solvent polarity and acid/base conditions significantly alter reaction pathways. For example, refluxing chalcone derivatives with hydrazine hydrate in ethanol yields 4,5-dihydropyrazoles, while acetic acid promotes acetylation, forming 1-acetylpyrazoline derivatives. Kinetic vs. thermodynamic control in solvent systems should be systematically evaluated via time-course TLC and NMR .

Q. What strategies resolve ambiguities in structural elucidation caused by overlapping NMR signals?

- Methodological Answer : Advanced NMR techniques like COSY, NOESY, and HSQC are employed to resolve complex splitting patterns. Computational modeling (e.g., DFT calculations) can predict chemical shifts for comparison with experimental data. For nitro groups, 15N NMR or X-ray crystallography may clarify electronic environments .

Q. How can researchers reconcile contradictory data from alternative synthetic routes (e.g., differing yields or byproducts)?

- Methodological Answer : Comparative studies using controlled variables (e.g., temperature, stoichiometry) are critical. For example, optimizing hydrazine hydrate ratios in ethanol vs. 1,4-dioxane may minimize side reactions. High-resolution MS and HPLC purity analysis help identify and quantify byproducts .

Q. What is the impact of the nitro and trifluoromethylthio substituents on the compound’s reactivity in cyclization reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, slowing electrophilic substitution but facilitating nucleophilic attack on adjacent positions. The trifluoromethylthio group enhances lipophilicity and steric hindrance, affecting reaction kinetics. Kinetic studies under varying pH and solvent polarities can quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.